Cas no 91913-76-7 (1-methoxy-1H-Indole-3-carboxylic acid)

1-methoxy-1H-Indole-3-carboxylic acid structure
91913-76-7 structure
Produktname:1-methoxy-1H-Indole-3-carboxylic acid
CAS-Nr.:91913-76-7
MF:C10H9NO3
MW:191.183362722397
CID:809973
PubChem ID:124476

1-methoxy-1H-Indole-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-methoxy-1H-Indole-3-carboxylic acid
    • 1-Methoxyindole-3-carboxylic aci
    • 1H-Indole-3-carboxylicacid, 1-methoxy-
    • 1-methoxyindole-3-carboxylic acid
    • 1H-Indole-3-carboxylicacid,1-methoxy
    • [ "" ]
    • 1-Methoxy-1H-indole-3-carboxylic acid (ACI)
    • E80470
    • B2703-476550
    • 1-methoxyindole-3-carboxylicacid
    • SCHEMBL22955702
    • HY-N1635
    • CS-0017296
    • DTXSID00238760
    • AKOS006272876
    • 91913-76-7
    • FS-8625
    • DB-328962
    • Inchi: 1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)
    • InChI-Schlüssel: NYXZLEZAQMDQPX-UHFFFAOYSA-N
    • Lächelt: O=C(C1C2C(=CC=CC=2)N(OC)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 191.05800
  • Monoisotopenmasse: 191.058
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 231
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topologische Polaroberfläche: 51.5A^2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.29
  • Siedepunkt: 382°Cat760mmHg
  • Flammpunkt: 184.8°C
  • Brechungsindex: 1.598
  • PSA: 51.46000
  • LogP: 1.39790

1-methoxy-1H-Indole-3-carboxylic acid Sicherheitsinformationen

  • Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser

1-methoxy-1H-Indole-3-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70010-5mg
1-methoxyindole-3-carboxylic acid
91913-76-7
5mg
¥3520.0 2022-04-27
A2B Chem LLC
AH97241-1mg
1-Methoxyindole-3-Carboxylic Acid
91913-76-7 >97%
1mg
$699.00 2023-12-29
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2551-1 mL * 10 mM (in DMSO)
1-Methoxyindole-3-carboxylic acid
91913-76-7
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-08
A2B Chem LLC
AH97241-5mg
1-Methoxyindole-3-Carboxylic Acid
91913-76-7 97.5%
5mg
$577.00 2024-07-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2551-1 mg
1-Methoxyindole-3-carboxylic acid
91913-76-7
1mg
¥1795.00 2022-04-26
Alichem
A199007483-5mg
1-Methoxyindole-3-Carboxylic Acid
91913-76-7 95%
5mg
$672.00 2023-08-31
TargetMol Chemicals
TN2551-5 mg
1-Methoxyindole-3-carboxylic acid
91913-76-7 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN2551-5mg
1-Methoxyindole-3-carboxylic acid
91913-76-7
5mg
¥ 3230 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087119-5mg
1-Methoxyindole-3-carboxylic acid
91913-76-7 98%
5mg
¥2029.00 2024-04-25
TargetMol Chemicals
TN2551-1 ml * 10 mm
1-Methoxyindole-3-carboxylic acid
91913-76-7
1 ml * 10 mm
¥ 3330 2024-07-20

1-methoxy-1H-Indole-3-carboxylic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  24 h, 20 - 30 °C
Referenz
Preparation of pyrimidine compounds as EGFR and ERBB2 inhibitor for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
Referenz
Simple syntheses of analogs of a wasabi phytoalexin
Yamada, Fumio; Yamada, Koji; Takeda, Hikari; Somei, Masanori, Heterocycles, 2001, 55(12), 2361-2368

Synthetic Routes 3

Reaktionsbedingungen
Referenz
An improved preparation of 1-hydroxyindole and the synthesis of some related 3-carboxylic acids and 1-methoxyindole-3-acetonitrile
Acheson, R. Morrin; Aldridge, Graham N.; Choi, Michael C. K.; Nwankwo, Joseph O.; Ruscoe, Margaret A.; et al, Journal of Chemical Research, 1984, (4),

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Thioglucosidase Solvents: Water ;  20 h, rt
Referenz
Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are
Pedras, M. Soledade C.; Hossain, Sajjad, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Synthesis and antiproliferative activity of 1-methoxy-,1-(α-D-ribofuranosyl)- and 1-(β-D-ribofuranosyl)brassenin B
Curillova, Zuzana; Kutschy, Peter; Solcaniova, Eva; Pilatova, Martina; Mojzis, Jan; et al, ARKIVOC (Gainesville, 2008, (8), 85-104

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol
Referenz
Syntheses of wasabi phytoalexin (methyl 1-methoxyindole-3-carboxylate) and its 5-iodo derivative, and their nucleophilic substitution reactions
Somei, Masanori; Tanimoto, Asuka; Orita, Hitomi; Yamada, Fumio; Ohta, Toshiharu, Heterocycles, 2001, 54(1), 425-432

1-methoxy-1H-Indole-3-carboxylic acid Raw materials

1-methoxy-1H-Indole-3-carboxylic acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91913-76-7)1-methoxy-1H-Indole-3-carboxylic acid
A940470
Reinheit:99%
Menge:5mg
Preis ($):169.0